2-Thiopheneacetonitrile, 5-fluoro-
Description
Significance of Thiophene (B33073) Architectures in Organic Synthesis and Materials Science
Thiophene, a five-membered heterocyclic compound containing a sulfur atom, is a privileged scaffold in the world of organic chemistry. wisdomlib.org Its aromatic character, while less pronounced than that of benzene (B151609), allows it to participate in a variety of chemical transformations, making it a versatile building block for more complex molecules. wikipedia.org The presence of the sulfur atom imparts unique electronic properties and reactivity patterns, distinguishing it from its carbocyclic counterpart. vaia.com
In the realm of organic synthesis , thiophene and its derivatives are invaluable intermediates. They are widely utilized in the construction of a vast number of compounds, including a significant portion of pharmaceuticals and agrochemicals. ontosight.ai Notably, the thiophene ring can often replace a benzene ring in biologically active molecules without a loss of activity, a strategy known as bioisosteric replacement. wikipedia.orgnih.gov This has been successfully applied in the development of various drugs.
In materials science , the significance of thiophene is equally profound. Thiophene-based polymers, such as polythiophene, exhibit intriguing properties like electrical conductivity and flexibility. ontosight.ai This has led to their application in the development of innovative electronic materials, including organic light-emitting diodes (OLEDs) and solar cells. ontosight.airesearchgate.net The ability to tune the electronic properties of these materials through substitution on the thiophene ring makes them a focal point of ongoing research.
The Role of Fluorine in Modulating Chemical Reactivity and Electronic Properties of Organic Compounds
Fluorine, the most electronegative element, possesses a unique set of properties that make it a powerful tool in the design of functional organic molecules. libretexts.org Its small atomic size and high electronegativity lead to strong carbon-fluorine bonds, which can significantly alter the properties of a parent compound. acs.org
The introduction of fluorine can have a profound impact on several key molecular attributes:
Electronic Effects: Fluorine's strong electron-withdrawing nature can significantly influence the electron density distribution within a molecule. acs.org This can alter the acidity or basicity of nearby functional groups and modulate the reactivity of the molecule towards electrophilic or nucleophilic attack. acs.org
Conformational Effects: The strategic placement of fluorine atoms can influence the preferred conformation of a molecule due to steric and electronic interactions. acs.org
Metabolic Stability: The strength of the C-F bond often makes fluorinated compounds more resistant to metabolic degradation, a desirable property in the development of pharmaceuticals.
Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can affect its ability to cross cell membranes and interact with biological targets.
The strategic incorporation of fluorine is a widely used strategy in medicinal chemistry and materials science to fine-tune the properties of organic compounds for specific applications. researchgate.netacs.org
Overview of Substituted Thiopheneacetonitriles: Historical Context and Emerging Research Avenues
Substituted thiopheneacetonitriles are a class of organic compounds characterized by a thiophene ring linked to a cyanomethyl group (-CH₂CN). The nitrile group is a versatile functional group that can be readily converted into other functionalities such as carboxylic acids, amines, and amides, making these compounds valuable synthetic intermediates. ontosight.ai
Historically, research into substituted thiopheneacetonitriles has been driven by their potential applications in medicinal chemistry. nih.gov The thiopheneacetonitrile scaffold has been identified as a key component in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer activities. nih.govnih.gov
Emerging research continues to explore the potential of this scaffold. Current investigations are focused on the synthesis of novel derivatives with tailored electronic and steric properties for applications in areas such as:
Drug Discovery: The development of new therapeutic agents with improved efficacy and selectivity. nih.gov
Materials Science: The creation of novel organic materials with specific electronic and optical properties for use in devices like OLEDs and sensors. ontosight.ai
Agrochemicals: The design of new pesticides and herbicides. ontosight.ai
The ability to modify both the thiophene ring and the acetonitrile (B52724) side chain provides a high degree of structural diversity, making substituted thiopheneacetonitriles a rich area for future research.
Rationale for Investigating 2-Thiopheneacetonitrile (B147512), 5-fluoro- as a Privileged Chemical Scaffold
The compound 2-Thiopheneacetonitrile, 5-fluoro- represents a compelling target for investigation due to the convergence of the structural features discussed above. The rationale for its status as a privileged chemical scaffold can be summarized as follows:
Synergistic Combination: It combines the versatile thiophene core with the reactive acetonitrile functional group and the modulating effects of a fluorine substituent.
Potential for Novel Applications: The unique electronic and steric profile of 2-Thiopheneacetonitrile, 5-fluoro- may lead to the discovery of novel biological activities or material properties that are not observed in its non-fluorinated or otherwise substituted analogs.
In essence, 2-Thiopheneacetonitrile, 5-fluoro- serves as an excellent model system to study the interplay of these key structural elements and to unlock new opportunities in both medicinal chemistry and materials science.
Data Tables
Table 1: Properties of 2-Thiopheneacetonitrile
| Property | Value | Reference |
| CAS Number | 20893-30-5 | cymitquimica.comchemicalbook.comgeorganics.sksigmaaldrich.comlookchem.comechemi.com |
| Molecular Formula | C₆H₅NS | cymitquimica.comsigmaaldrich.comlookchem.com |
| Molecular Weight | 123.18 g/mol | sigmaaldrich.comlookchem.comechemi.com |
| Boiling Point | 115-120 °C at 22 mmHg | chemicalbook.comlookchem.com |
| Density | 1.157 g/mL at 25 °C | chemicalbook.comlookchem.com |
| Refractive Index | n20/D 1.542 | chemicalbook.comlookchem.com |
Structure
3D Structure
Properties
IUPAC Name |
2-(5-fluorothiophen-2-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNS/c7-6-2-1-5(9-6)3-4-8/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNHGPNTGZRZJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)F)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Thiopheneacetonitrile, 5 Fluoro and Analogues
Precursor Synthesis and Halogenation Strategies
The foundation for synthesizing 5-fluoro-2-thiopheneacetonitrile lies in the effective preparation of fluorinated thiophene (B33073) building blocks. These precursors are crucial for the subsequent introduction of the acetonitrile (B52724) group.
Synthesis of Fluorinated Thiophene Building Blocks
The incorporation of fluorine into the thiophene ring can be achieved through various methods, broadly categorized as direct and indirect fluorination.
Direct fluorination of thiophene presents a significant challenge due to the high reactivity of elemental fluorine, which can lead to over-fluorination and ring degradation. iust.ac.ir However, controlled direct fluorination methods have been developed. For instance, the use of milder fluorinating agents like N-fluorobenzenesulfonimide (NFSI) allows for the selective fluorination of lithiated thiophenes. acs.org This approach involves the initial deprotonation of a substituted thiophene with a strong base, such as n-butyllithium, followed by quenching with the electrophilic fluorine source. acs.org Another method involves the direct fluorination of uracil (B121893) with fluorine or trifluoromethylhypofluoride to produce 5-fluorouracil, a related heterocyclic compound. chemicalbook.com
Indirect methods are often more practical for synthesizing fluorinated thiophenes. One common strategy is the halogen exchange reaction, also known as the Finkelstein or Swarts reaction. researchgate.netyoutube.comyoutube.com This involves treating a halogenated thiophene, typically a bromo- or iodo-thiophene, with a fluoride (B91410) salt like potassium fluoride or silver fluoride. google.comnih.govorganic-chemistry.org The success of this reaction often depends on the reaction conditions and the choice of catalyst. For example, copper catalysts have been used to facilitate the exchange of iodine with fluorine on a thieno[3,4-b]thiophene (B1596311) ring. google.com
A versatile approach to halogenated thiophenes involves the electrophilic cyclization of alkynes. This method uses copper(II) sulfate (B86663) pentahydrate and sodium halides in ethanol (B145695) to produce a variety of halogenated thiophenes with high yields under mild conditions. nih.gov This strategy is notable for its ability to incorporate different halogens by simply changing the sodium halide source. nih.gov
The following table summarizes various halogenation and fluorination methods for thiophene derivatives:
| Starting Material | Reagent(s) | Product | Yield (%) | Reference |
| 3-Alkylthiophene | Bromine | 2,3,5-Tribromo-4-alkylthiophene | 81-88 | acs.org |
| 3-Bromo-4-alkyl-2,5-bis(trimethylsilyl)thiophene | n-BuLi, N-fluorobenzenesulfonimide | 3-Fluoro-4-alkylthiophene | 46-52 | acs.org |
| 3-Iodo-thieno-[3,4-b]thiophene | Silver fluoride, Copper catalyst | 3-Fluoro-thieno-[3,4-b]thiophene | - | google.com |
| 5-Nitrothiophene-2-carbonitrile | Potassium fluoride, Phosphonium salt | 5-Fluorothiophene-2-carboxylic acid | ~85 (overall) | |
| Alkynes | Sodium halide, Copper(II) sulfate pentahydrate | Halogenated thiophenes | up to 95 | nih.gov |
Introduction of the Acetonitrile Moiety
Once the fluorinated thiophene core is established, the next critical step is the introduction of the acetonitrile group (-CH₂CN). This can be accomplished through several synthetic strategies.
Cyanomethylation involves the introduction of a cyanomethyl group. A common method for synthesizing 2-thiopheneacetonitrile (B147512) involves the reaction of 2-chloromethylthiophene with sodium cyanide. google.com The 2-chloromethylthiophene precursor can be prepared by reacting thiophene with paraformaldehyde and concentrated hydrochloric acid. google.com
Another approach involves the direct reaction of a suitable thiophene derivative with a reagent that provides the cyanomethyl group. For example, the synthesis of 5-aminopyrazole-4-carbonitrile derivatives has been achieved through a one-pot, three-component reaction involving an aldehyde, malononitrile (B47326), and phenylhydrazine. researchgate.netrsc.org While not a direct synthesis of 2-thiopheneacetonitrile, this demonstrates the use of malononitrile as a source for the cyano-containing fragment.
Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon bonds. researchgate.netrsc.org The cyanation of halogenated thiophenes using a palladium catalyst and a cyanide source is a well-established method. univie.ac.atnih.gov Various palladium catalysts and cyanide sources, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), can be employed. univie.ac.atorganic-chemistry.org These reactions typically proceed via an oxidative addition of the halo-thiophene to the palladium(0) complex, followed by transmetalation with the cyanide source and reductive elimination to yield the desired nitrile. researchgate.net
The choice of ligand for the palladium catalyst is crucial for achieving high efficiency and functional group tolerance. nih.gov For instance, the use of 1,1'-bis(diphenylphosphino)ferrocene (dppf) as a ligand has been shown to be effective in the cyanation of various aryl and heteroaryl halides. rsc.org Ligand-free palladium-catalyzed cyanations have also been developed, offering a more practical and cost-effective approach. organic-chemistry.org
The following table outlines palladium-catalyzed cyanation reactions for the synthesis of thiophene nitriles:
| Substrate | Cyanide Source | Catalyst System | Product | Yield (%) | Reference |
| Thiophene Halides | Zn(CN)₂ | Pd₂(dba)₃ / dppf | Thiophene Nitriles | - | univie.ac.at |
| Aryl Bromides | K₄[Fe(CN)₆] | Pd(OAc)₂ (ligand-free) | Aryl Nitriles | 83-96 | organic-chemistry.org |
| (Hetero)aryl Chlorides and Bromides | K₄[Fe(CN)₆]·3H₂O | Palladium precatalyst and ligand | (Hetero)aryl Nitriles | - | nih.gov |
Reactions Involving 2-Chloromethyl Thiophene and Cyanide Sources
A fundamental and widely employed method for the synthesis of 2-thiopheneacetonitrile involves the reaction of a 2-chloromethyl thiophene precursor with a cyanide salt. This nucleophilic substitution reaction provides a direct route to the desired acetonitrile structure.
The process typically begins with the preparation of 2-chloromethyl thiophene. This intermediate can be synthesized by reacting thiophene with paraformaldehyde and concentrated hydrochloric acid at low temperatures (0-5°C). google.com The addition of phosphorus trichloride (B1173362) during this step can increase the concentration of hydrochloric acid, thereby improving the yield of the chloromethylated product. google.com
Once the 2-chloromethyl thiophene is obtained, it is reacted with a cyanide source, most commonly sodium cyanide (NaCN), to form the carbon-carbon bond of the acetonitrile group. google.comgoogle.com This reaction is typically performed under heating. For instance, one established procedure involves reacting the crude 2-chloromethylthiophene with sodium cyanide in a mixed solvent system at a temperature of 50-80°C for several hours to yield 2-thiopheneacetonitrile. google.com
Optimized Reaction Conditions and Parameters
Solvent Selection and Optimization
The choice of solvent plays a critical role in the synthesis of thiopheneacetonitriles, influencing reactant solubility, reaction rates, and in some cases, acting as a phase-transfer catalyst.
In the reaction of 2-chloromethylthiophene with sodium cyanide, a mixed solvent system of water and acetone (B3395972) has been shown to be effective. google.com The use of this mixture enhances the solubility of the reactants and can accelerate the reaction rate. google.com Specifically, a procedure may involve dissolving solid sodium cyanide in water, adding acetone, and then introducing the 2-chloromethylthiophene substrate. google.com
For alternative synthetic routes, such as palladium-catalyzed decarboxylation coupling reactions to form 2-thiopheneacetonitrile from 2-bromothiophene (B119243) and a cyanoacetate, a different range of organic solvents is preferred. google.com These reactions are typically conducted under inert gas protection. google.com The selection of a suitable high-boiling-point organic solvent is crucial for achieving the necessary reaction temperatures. google.com
Below is a table comparing solvent systems for different synthetic routes to 2-thiopheneacetonitrile:
| Synthetic Route | Solvent System | Purpose / Advantage | Source |
| Nucleophilic Substitution | Water and Acetone | Increases solubility, acts as phase transfer catalyst | google.com |
| Palladium-Catalyzed Decarboxylation Coupling | Toluene, Xylene, DMSO, DMF, Mesitylene | High boiling point for elevated reaction temperatures | google.com |
Catalyst Systems for Selective Transformations (e.g., Palladium Catalysts, Organic Phosphine (B1218219) Ligands)
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile method for synthesizing thiophene derivatives. These methods often offer milder reaction conditions and avoid the direct use of highly toxic cyanide salts in some protocols. google.com The synthesis of 2-thiopheneacetonitrile from precursors like 2-bromothiophene or other thiophene halides heavily relies on the composition of the palladium catalyst system. google.comunivie.ac.at
An effective catalyst system for the cyanation of thiophene halides utilizes a combination of a palladium source, a phosphine ligand, and a cyanide source like zinc cyanide (Zn(CN)₂). univie.ac.at For the decarboxylation coupling of 2-bromothiophene with a cyanoacetate, the catalyst system comprises a palladium source and an organic phosphine ligand. google.com The choice of ligand is critical as it influences the stability and reactivity of the palladium complex, directly impacting the reaction's success. researchgate.netdiva-portal.org
The table below outlines components of typical palladium catalyst systems used in thiophene acetonitrile synthesis:
| Component | Example | Function | Source |
| Palladium Source | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), Palladium Trifluoroacetate | The active metal center for the catalytic cycle | google.comunivie.ac.at |
| Organic Phosphine Ligand | 1,1'-Bis(diphenylphosphino)ferrocene (dppf), 2-(Dicyclohexylphosphino)biphenyl | Stabilizes the palladium center and modulates its reactivity | google.comunivie.ac.at |
| Cyanide Source | Zinc Cyanide (Zn(CN)₂), Sodium 2-cyanoacetate | Provides the nitrile group | google.comunivie.ac.at |
| Additive | Zinc Powder | Can act as a reductant in the catalytic cycle | univie.ac.at |
Temperature and Pressure Influence on Reaction Efficiency and Selectivity
Temperature is a critical parameter that directly influences the rate and efficiency of the synthesis. The optimal temperature range is highly dependent on the specific synthetic route being employed.
For the nucleophilic substitution reaction between 2-chloromethylthiophene and sodium cyanide, a moderately elevated temperature is required. A typical range is between 50°C and 80°C, which ensures a sufficient reaction rate without promoting significant side reactions or decomposition. google.com
In contrast, palladium-catalyzed coupling reactions often demand higher temperatures to drive the catalytic cycle effectively. For the decarboxylation coupling of 2-bromothiophene, reaction temperatures are maintained between 120°C and 160°C for extended periods, typically 8 to 24 hours. google.com
Pressure is generally less of a critical parameter for the reaction itself, which is typically carried out at atmospheric pressure. However, reduced pressure is crucial during the purification stage. Products like 2-thiopheneacetonitrile are often purified by vacuum distillation to separate them from non-volatile impurities and solvents. google.com For example, collection of the product fraction at 87-90°C under a reduced pressure of 3 mmHg has been reported. google.com
The following table summarizes the temperature conditions for different synthetic approaches:
| Synthetic Method | Temperature Range | Purpose | Source |
| Nucleophilic Substitution | 50-80°C | To achieve an efficient reaction rate | google.com |
| Palladium-Catalyzed Decarboxylation Coupling | 120-160°C | To drive the catalytic cross-coupling cycle | google.com |
| Purification | 87-90°C (at 3 mmHg) | Distillation of the final product | google.com |
Advanced Synthetic Approaches
To meet the demands of scalability, safety, and efficiency, modern synthetic chemistry is increasingly turning to advanced methodologies like flow chemistry. These approaches offer significant advantages over traditional batch processing.
Flow Chemistry Methodologies for Scalable Synthesis
Flow chemistry, or continuous flow processing, offers a promising alternative for the synthesis of nitriles, including thiopheneacetonitrile analogues. This methodology involves pumping reactants through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. d-nb.info
A key advantage of flow chemistry is the improved safety profile, particularly when dealing with hazardous reagents. For nitrile synthesis, cyanide-free methods are being developed for flow processes. rsc.org One such approach uses p-tosylmethyl isocyanide (TosMIC) as a precursor to convert ketones into nitriles via the van Leusen reaction under continuous flow conditions. rsc.org This process can be fast, with residence times as short as 1.5 minutes, and demonstrates excellent scalability. rsc.org
The setup for a flow synthesis typically involves pumping a degassed solution of the reactants through a heated reactor coil. d-nb.info The small reactor volume enhances heat and mass transfer, leading to more consistent product quality and higher yields. By adjusting the flow rate and the reactor length, the residence time can be precisely controlled to optimize the reaction outcome. d-nb.info This level of control and the potential for automation make flow chemistry a highly attractive method for the industrial-scale production of chemical intermediates like 2-thiopheneacetonitrile, 5-fluoro-. rsc.org
Green Chemistry Principles in Synthesis Design
Greener Solvent Alternatives:
Traditional organic solvents often pose significant environmental and health risks. The principles of green chemistry encourage the use of safer, more sustainable alternatives. sigmaaldrich.commerckmillipore.com For the synthesis of thiophene derivatives, several greener solvents can be considered.
Cyclopentyl methyl ether (CPME) : This hydrophobic ether solvent is a viable alternative to tetrahydrofuran (B95107) (THF) and other ether solvents. sigmaaldrich.comgovsci.com It boasts a higher boiling point, which can lead to reduced reaction times, and is more stable against peroxide formation, enhancing laboratory safety. sigmaaldrich.com Its limited miscibility with water simplifies product separation and solvent recovery. sigmaaldrich.com
2-Methyltetrahydrofuran (2-MeTHF) : Derived from renewable resources like corncobs, 2-MeTHF is an environmentally friendly substitute for THF. sigmaaldrich.commerckmillipore.com It offers economic and environmental advantages in various organometallic reactions. sigmaaldrich.com
Ionic Liquids (ILs) : These non-volatile and non-flammable solvents can be excellent media for various chemical reactions, including the synthesis of heterocyclic compounds. mdpi.comacs.org For example, the use of 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) (BmimBF₄) has been demonstrated in the recyclable catalytic synthesis of substituted thiophenes. mdpi.com
Fluoroalcohol-Water Two-Phase Systems : The use of hexafluoroisopropanol (HFIP) in combination with water can create a two-phase system that is effective for certain organic reactions. rsc.org This system can enhance reaction rates and simplify product recovery, offering a largely aqueous medium for synthesis. rsc.org
The table below provides a comparison of conventional solvents and their greener alternatives.
| Conventional Solvent | Greener Alternative(s) | Key Advantages of Greener Alternative(s) |
| Tetrahydrofuran (THF) | Cyclopentyl methyl ether (CPME), 2-Methyltetrahydrofuran (2-MeTHF) | Higher boiling point, resists peroxide formation, derived from renewable resources. sigmaaldrich.commerckmillipore.comgovsci.com |
| Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF) | Environmentally favorable alternative for many industrial applications. govsci.com |
| Dimethylformamide (DMF) | Polyethylene glycols (PEGs), Cyrene™ | Lower toxicity, increased biodegradability, derived from renewable resources. merckmillipore.comgovsci.com |
| Toluene, Xylene | Volatile Methyl Siloxanes (VMS) | Higher boiling point and flash point, resulting in lower volatility. merckmillipore.com |
Catalysis and Reaction Efficiency:
The choice of catalyst plays a pivotal role in the greenness of a synthetic route. The use of highly efficient and recyclable catalysts can significantly reduce waste and energy consumption.
In the context of thiophene synthesis, palladium-based catalysts are often employed for cross-coupling and cyclization reactions. researchgate.netmdpi.com For instance, a PdI₂/KI catalytic system has been used for the heterocyclodehydration of 1-mercapto-3-yn-2-ols in an ionic liquid, allowing for catalyst recycling. mdpi.com
Furthermore, the synthesis of 2-thiopheneacetonitrile itself can be optimized. One patented method utilizes a mixed solvent of water and acetone, which increases the solubility of the reactants and acts as a phase transfer catalyst, thereby accelerating the reaction. google.com This approach also allows for the recycling of raw materials, contributing to a more sustainable process. google.com
The table below outlines some catalytic systems used in the synthesis of thiophene derivatives.
| Reaction Type | Catalytic System | Solvent | Green Chemistry Aspect | Reference |
| Heterocyclodehydration | PdI₂/KI | BmimBF₄ (Ionic Liquid) | Recyclable catalyst and solvent system. | mdpi.com |
| Tandem Addition/Cycloisomerization | CuCl/DBU | Not specified | Atom-economical synthesis of functionalized thiophenes. | mdpi.com |
| Cyanation | Phase Transfer Catalyst | Water/Acetone | Faster reaction, potential for raw material recycling. | google.com |
By thoughtfully selecting solvents, catalysts, and reaction conditions, the synthesis of 2-Thiopheneacetonitrile, 5-fluoro- and its analogues can be aligned with the principles of green chemistry, paving the way for more sustainable production of these valuable chemical compounds.
Chemical Reactivity and Mechanistic Investigations of 2 Thiopheneacetonitrile, 5 Fluoro
Reactions at the Acetonitrile (B52724) Methylene (B1212753) Group (α-Carbon)
The methylene group positioned between the thiophene (B33073) ring and the nitrile function is chemically active due to the acidifying effect of the adjacent cyano group. This allows for a variety of carbon-carbon bond-forming reactions. libretexts.org
Deprotonation and Carbanion Chemistry
The protons on the α-carbon of 2-Thiopheneacetonitrile (B147512), 5-fluoro- are acidic enough to be removed by a suitable base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), to generate a resonance-stabilized carbanion. This enolate equivalent is a potent nucleophile. youtube.com The stability of this intermediate is enhanced by the delocalization of the negative charge onto the nitrile group. This carbanion serves as a key intermediate for subsequent alkylation and condensation reactions.
Knoevenagel Condensation Reactions with Carbonyl Compounds
2-Thiopheneacetonitrile, 5-fluoro-, as an active methylene compound, readily participates in Knoevenagel condensation reactions with aldehydes and ketones. sciensage.info This reaction, typically catalyzed by a weak base like piperidine or ammonium acetate, involves the nucleophilic addition of the carbanion (formed in situ) to the carbonyl carbon, followed by a dehydration step to yield an α,β-unsaturated nitrile. bhu.ac.inyoutube.com These condensation reactions are a fundamental method for forming new carbon-carbon double bonds. sphinxsai.com The products are often highly conjugated systems.
| Carbonyl Reactant | Catalyst | Product | Ref. |
| Aromatic Aldehydes | Piperidine | Arylidene-2-thiopheneacetonitrile derivatives | sciensage.info |
| Substituted Benzaldehydes | Ammonium Acetate | Substituted Benzylidene-2-thiopheneacetonitrile derivatives | bhu.ac.in |
| 5-Hydroxymethylfurfural | Biogenic Carbonates | (E)-2-Cyano-3-(5-(hydroxymethyl)furan-2-yl)acrylate derivatives | mdpi.com |
α-Alkylation and α-Methylation Studies
Following deprotonation, the resulting carbanion of 2-Thiopheneacetonitrile, 5-fluoro- can act as a nucleophile in SN2 reactions with alkyl halides. This α-alkylation process is a direct method for introducing alkyl or methyl groups at the carbon adjacent to the nitrile. The reaction typically involves treating the thiopheneacetonitrile with a strong base to form the anion, which is then quenched with an electrophile like methyl iodide or benzyl bromide. This reaction is crucial for elaborating the carbon skeleton of the molecule. nih.gov
| Base | Alkylating Agent | Product | Ref. |
| Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | 2-(5-fluoro-2-thienyl)propanenitrile | nih.gov |
| Lithium Diisopropylamide (LDA) | Benzyl Bromide (BnBr) | 2-(5-fluoro-2-thienyl)-3-phenylpropanenitrile | nih.gov |
Cyclization Reactions Involving the Nitrile Group
While specific examples involving 2-Thiopheneacetonitrile, 5-fluoro- are not extensively detailed, analogous structures can undergo cyclization reactions. For instance, intramolecular reactions can occur where the carbanion attacks an electrophilic site within the same molecule to form a new ring. libretexts.org Furthermore, the nitrile group itself can be hydrolyzed or reduced to other functional groups that can then participate in cyclization cascades, leading to the formation of fused heterocyclic systems.
Electrophilic Aromatic Substitution on the Thiophene Ring
The thiophene ring is an electron-rich aromatic system and is generally more reactive than benzene (B151609) towards electrophilic aromatic substitution (EAS). pearson.comyoutube.com Substitution typically occurs preferentially at the C2 (or α) position. However, in 2-Thiopheneacetonitrile, 5-fluoro-, the C2 and C5 positions are already substituted.
Regioselectivity and Electronic Directing Effects of the Fluoro and Acetonitrile Substituents
The regioselectivity of further electrophilic substitution on the 2-Thiopheneacetonitrile, 5-fluoro- ring is governed by the combined electronic effects of the existing substituents.
Fluoro Group (at C5): Fluorine is an ortho-, para-directing deactivator. It is highly electronegative, withdrawing electron density inductively (deactivating effect). However, it can donate electron density through resonance via its lone pairs (directing effect). libretexts.org In the thiophene ring, this would direct incoming electrophiles to the C4 position.
Cyanomethyl Group (-CH₂CN) (at C2): The cyanomethyl group is generally considered a weak deactivating group due to the inductive effect of the nitrile. It directs incoming electrophiles to the ortho and para positions relative to itself. youtube.com In the thiophene ring, this would direct incoming electrophiles to the C3 and C5 positions. Since C5 is blocked by fluorine, it would primarily direct to C3.
Introduction of Additional Functionalities
The thiophene ring in 2-Thiopheneacetonitrile, 5-fluoro- is susceptible to electrophilic aromatic substitution, allowing for the introduction of new functional groups at the vacant C3 and C4 positions. Thiophene is generally more reactive towards electrophiles than benzene. pharmaguideline.com The outcome of such reactions is governed by the directing effects of the existing substituents.
The 5-fluoro group is a weakly deactivating, ortho, para-director. The cyanomethyl group (-CH₂CN) at the 2-position is also considered weakly deactivating via its inductive effect and directs incoming electrophiles primarily to the C4 position. The competition between these directing effects determines the regioselectivity of the substitution.
Common electrophilic substitution reactions applicable to this scaffold include:
Nitration: Introduction of a nitro group (-NO₂), typically using nitric acid in the presence of a strong acid catalyst.
Halogenation: Introduction of chlorine, bromine, or iodine using appropriate halogenating agents.
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.
Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride with a Lewis acid catalyst.
The specific conditions for these reactions would need to be optimized to control regioselectivity and avoid unwanted side reactions.
| Reaction Type | Typical Reagents | Potential Product(s) |
| Nitration | HNO₃, H₂SO₄ | 4-Nitro-5-fluoro-2-thiopheneacetonitrile |
| Bromination | NBS, CCl₄ | 4-Bromo-5-fluoro-2-thiopheneacetonitrile |
| Acylation | Ac₂O, SnCl₄ | 4-Acetyl-5-fluoro-2-thiopheneacetonitrile |
Nucleophilic Aromatic Substitution on the Thiophene Ring (considering the Fluorine)
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides bearing electron-withdrawing groups. libretexts.org In the case of 2-Thiopheneacetonitrile, 5-fluoro-, the fluorine atom can act as a leaving group in SNAr reactions, a process facilitated by the ability of the thiophene ring and the cyanomethyl group to stabilize the intermediate negative charge (Meisenheimer complex).
The fluorine atom is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and makes the C5 carbon susceptible to nucleophilic attack. beilstein-journals.org The reaction proceeds via a two-step addition-elimination mechanism. libretexts.orgnih.gov A wide variety of nucleophiles can be employed to displace the fluorine atom, leading to a diverse array of 5-substituted 2-thiopheneacetonitrile derivatives.
Table of Potential SNAr Reactions
| Nucleophile | Reagent Example | Product Class |
|---|---|---|
| Alkoxide | Sodium methoxide (NaOMe) | 5-Alkoxy-2-thiopheneacetonitrile |
| Thiolate | Sodium thiophenoxide (NaSPh) | 5-(Arylthio)-2-thiopheneacetonitrile |
| Amine | Pyrrolidine | 5-(Pyrrolidin-1-yl)-2-thiopheneacetonitrile |
The efficiency of these reactions often depends on the solvent, temperature, and the nature of the nucleophile. Dipolar aprotic solvents like DMF, DMSO, or acetonitrile are commonly used to promote SNAr reactions. acsgcipr.org
Nitrile Hydrolysis and Reduction Pathways
The acetonitrile group (-CH₂CN) is a versatile functional handle that can be readily converted into other important functionalities, primarily carboxylic acid derivatives and primary amines.
The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.org This two-step process first yields an amide intermediate, which is then further hydrolyzed. chemistrysteps.com
Acid-Catalyzed Hydrolysis: Heating the nitrile with an aqueous acid solution (e.g., H₂SO₄ or HCl) protonates the nitrogen atom, rendering the carbon atom more electrophilic and susceptible to attack by water. youtube.com The reaction proceeds through an amide intermediate to yield (5-fluorothiophen-2-yl)acetic acid. libretexts.org
Base-Catalyzed Hydrolysis: Treatment with a strong aqueous base, such as sodium hydroxide, involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon. chemistrysteps.com This initially forms the salt of the carboxylic acid (a carboxylate), which must be subsequently acidified in a separate workup step to isolate the free (5-fluorothiophen-2-yl)acetic acid. libretexts.org
| Condition | Reagents | Intermediate | Final Product |
| Acidic | H₂O, H₂SO₄, heat | (5-fluorothiophen-2-yl)acetamide | (5-fluorothiophen-2-yl)acetic acid |
| Basic | 1. NaOH, H₂O, heat2. H₃O⁺ | Sodium 2-(5-fluorothiophen-2-yl)acetate | (5-fluorothiophen-2-yl)acetic acid |
The nitrile group can be reduced to a primary amine, 2-(5-fluorothiophen-2-yl)ethan-1-amine, using various reducing agents. This transformation is a fundamental method for amine synthesis.
Common methods for nitrile reduction include:
Catalytic Hydrogenation: This method involves treating the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst, such as Raney nickel, palladium, or platinum.
Chemical Reduction: Powerful hydride reagents, most notably lithium aluminum hydride (LiAlH₄) in a solvent like diethyl ether or THF, followed by an aqueous workup, are highly effective for converting nitriles to primary amines. Other reagents like sodium borohydride in the presence of a cobalt(II) chloride catalyst can also be used.
| Method | Reagents | Product |
| Catalytic Hydrogenation | H₂, Raney Ni or Pd/C | 2-(5-fluorothiophen-2-yl)ethan-1-amine |
| Chemical Reduction | 1. LiAlH₄, Et₂O2. H₂O | 2-(5-fluorothiophen-2-yl)ethan-1-amine |
Radical Reactions and Polymerization Initiation
Thiophene and its derivatives are well-known precursors for conducting polymers, which are typically synthesized through oxidative or electrochemical polymerization. researchgate.net This process involves the formation of radical cations that couple to form polymer chains. researchgate.net 2-Thiopheneacetonitrile, 5-fluoro- could potentially serve as a monomer in such polymerizations, leading to a functionalized polythiophene with pendant cyanomethyl groups. The electronic properties of the resulting polymer would be influenced by both the fluoro and cyanomethyl substituents.
While less common, thiophene derivatives can also participate in controlled radical polymerization processes like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. acs.org Although the cyanomethyl group itself is not a typical radical initiator, the thiophene moiety could be incorporated into polymer backbones.
Furthermore, certain thiophene-based compounds have been investigated as components of photoinitiating systems for free-radical polymerization. epa.gov It is conceivable that under specific photolytic or thermal conditions, 2-Thiopheneacetonitrile, 5-fluoro- could be involved in radical initiation processes, although it is not a conventional radical initiator like AIBN or benzoyl peroxide. tcichemicals.com
Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 2-Thiopheneacetonitrile (B147512), 5-fluoro-. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
¹H NMR, ¹³C NMR, and ¹⁹F NMR Analyses
¹H NMR Spectroscopy: The proton NMR spectrum of 2-Thiopheneacetonitrile, 5-fluoro- is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The methylene (B1212753) protons (-CH₂-) adjacent to the nitrile group would likely appear as a singlet, or potentially a doublet if coupling to the fluorine atom is observed, in the range of 3.8-4.2 ppm. The protons on the thiophene (B33073) ring will show characteristic coupling patterns. The proton at position 3 is expected to be a doublet, while the proton at position 4 will likely appear as a doublet of doublets due to coupling with both the proton at position 3 and the fluorine atom at position 5.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carbon of the nitrile group (-C≡N) is anticipated to resonate in the range of 115-120 ppm. The methylene carbon (-CH₂-) would likely appear around 20-30 ppm. The carbons of the thiophene ring will have distinct chemical shifts influenced by the fluorine substituent. The carbon atom bonded to the fluorine (C5) will show a large coupling constant (¹JCF), a characteristic feature in ¹³C NMR of fluorinated compounds. The other thiophene carbons (C2, C3, and C4) will also exhibit smaller couplings to the fluorine atom (²JCF, ³JCF). Predicted ¹³C NMR data can provide estimated chemical shifts for these carbons. For instance, predicted spectra for similar compounds are available through databases like the NP-MRD (Natural Products Magnetic Resonance Database) np-mrd.orgnp-mrd.org.
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for the direct observation of fluorine atoms. For 2-Thiopheneacetonitrile, 5-fluoro-, a single resonance is expected for the fluorine atom at position 5 of the thiophene ring. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring and can be influenced by the solvent and other substituents. The coupling of the ¹⁹F nucleus to the adjacent protons on the thiophene ring will result in a multiplet structure for the fluorine signal, providing further confirmation of the structure. The chemical shift range for aryl fluorides is broad, typically between +80 to +170 ppm relative to CFCl₃ nih.gov.
Predicted NMR Data for 2-Thiopheneacetonitrile, 5-fluoro-
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| ¹H | ~3.9 | s | - |
| ¹H (thiophene) | 6.8 - 7.2 | m | - |
| ¹³C (C≡N) | ~117 | s | - |
| ¹³C (-CH₂) | ~25 | t | - |
| ¹³C (thiophene) | 110 - 150 | m | J(C-F) |
| ¹⁹F | -110 to -130 | m | - |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between the protons on the thiophene ring, helping to confirm their positions relative to each other.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the signals of the methylene carbon and the protonated carbons of the thiophene ring.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two to three bonds. This is particularly useful for identifying the quaternary carbons, such as the nitrile carbon and the C2 and C5 carbons of the thiophene ring, by observing their long-range couplings to the methylene and thiophene protons. For example, a correlation between the methylene protons and the C2 carbon of the thiophene ring would confirm the attachment of the acetonitrile (B52724) group.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 2-Thiopheneacetonitrile, 5-fluoro- is expected to show characteristic absorption bands. The most prominent of these would be the sharp and intense stretching vibration of the nitrile group (C≡N), which typically appears in the region of 2260-2240 cm⁻¹ for saturated nitriles beilstein-journals.org. The presence of the thiophene ring would give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1400 cm⁻¹ region. The C-F bond stretching vibration is expected in the region of 1250-1020 cm⁻¹.
Characteristic IR Absorption Frequencies for 2-Thiopheneacetonitrile, 5-fluoro-
| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| C≡N (Nitrile) | Stretch | 2260 - 2240 | Strong, Sharp |
| C-H (Thiophene) | Stretch | ~3100 | Medium |
| C=C (Thiophene) | Stretch | 1600 - 1400 | Medium to Weak |
| C-F (Fluoroaromatic) | Stretch | 1250 - 1020 | Strong |
| C-H (Methylene) | Stretch | 2950 - 2850 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. For 2-Thiopheneacetonitrile, 5-fluoro-, the molecular ion peak (M⁺) would be observed, confirming its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.
The fragmentation pattern in the mass spectrum would show characteristic losses of fragments from the molecular ion. Common fragmentation pathways for similar compounds include the loss of the nitrile group (-CN), the cyanomethyl radical (•CH₂CN), and fragmentation of the thiophene ring. The presence of fluorine can also influence the fragmentation pattern libretexts.orgnih.gov.
X-ray Crystallography for Solid-State Structure Determination (for analogous compounds, e.g., 2-(5-bromothiophen-2-yl)acetonitrile)
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Derivatives
While 2-Thiopheneacetonitrile, 5-fluoro- is not a chiral molecule, the introduction of a chiral center would give rise to enantiomers that could be distinguished using chiroptical spectroscopic techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD).
VCD and ECD are powerful methods for determining the absolute configuration of chiral molecules in solution. rsc.orgrsc.org These techniques measure the differential absorption of left and right circularly polarized light by a chiral sample in the infrared (VCD) and ultraviolet-visible (ECD) regions of the electromagnetic spectrum, respectively.
For chiral derivatives of 2-Thiopheneacetonitrile, 5-fluoro-, the combination of experimental VCD and ECD spectra with quantum chemical calculations, typically using Density Functional Theory (DFT), would be a definitive approach for assigning the absolute configuration (R or S) of the stereocenter. rsc.orgrsc.org This methodology has been successfully applied to various chiral thiophene-based systems, including complex fused structures. rsc.orgrsc.org
The process would involve:
Synthesis of a chiral derivative of 2-Thiopheneacetonitrile, 5-fluoro-.
Experimental measurement of the VCD and ECD spectra of the enantiomers.
Computational modeling of the VCD and ECD spectra for one of the enantiomers (e.g., the R-enantiomer).
Comparison of the calculated spectrum with the experimental spectra to assign the absolute configuration of each enantiomer.
The table below outlines the application of VCD and ECD for a hypothetical chiral derivative.
| Spectroscopic Technique | Spectral Region | Information Obtained | Application to Chiral 2-Thiopheneacetonitrile, 5-fluoro- Derivatives |
| Vibrational Circular Dichroism (VCD) | Infrared | Stereochemical information from vibrational transitions | Determination of absolute configuration by comparing experimental and calculated spectra. |
| Electronic Circular Dichroism (ECD) | Ultraviolet-Visible | Stereochemical information from electronic transitions | Corroboration of absolute configuration assignment from VCD and analysis of chromophore interactions. |
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
DFT is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems.
Electronic Structure Elucidation (Frontier Molecular Orbitals: HOMO, LUMO)
This analysis would involve calculating the energies and visualizing the spatial distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
Electrostatic Potential Surface Analysis
An electrostatic potential (ESP) surface map would illustrate the charge distribution within the "2-Thiopheneacetonitrile, 5-fluoro-" molecule. This surface is plotted on top of the molecule's electron density. Different colors would represent different electrostatic potential values, with red typically indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). This analysis would be key in understanding intermolecular interactions and the molecule's reactivity towards other charged species.
Reactivity Predictions (e.g., Fukui Functions)
Fukui functions are used within DFT to predict which atoms in a molecule are more susceptible to electrophilic, nucleophilic, or radical attack. These functions are based on the change in electron density when an electron is added to or removed from the molecule. By calculating these indices for each atom in "2-Thiopheneacetonitrile, 5-fluoro-", one could pinpoint the most reactive sites, providing valuable insights for synthetic chemistry and reaction mechanism studies.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
TD-DFT is an extension of DFT used to study the properties of molecules in their electronically excited states.
Prediction of Absorption and Emission Spectra
TD-DFT calculations could predict the ultraviolet-visible (UV-Vis) absorption and emission spectra of "2-Thiopheneacetonitrile, 5-fluoro-". This involves calculating the energies of electronic transitions from the ground state to various excited states. The results would provide theoretical absorption maxima (λmax) that could be compared with experimental spectroscopic data. Similarly, by optimizing the geometry of the first excited state, the emission properties could be predicted.
Intramolecular Charge Transfer (ICT) Character Analysis in Donor-Acceptor Systems
"2-Thiopheneacetonitrile, 5-fluoro-" possesses both an electron-donating thiophene (B33073) ring (modified by fluorine) and an electron-withdrawing acetonitrile (B52724) group, making it a potential donor-acceptor system. TD-DFT calculations could be employed to analyze the nature of its electronic transitions. Specifically, it could be determined if the transitions have significant intramolecular charge transfer (ICT) character, where an electron is promoted from a donor part of the molecule to an acceptor part upon photoexcitation. This is crucial for understanding the molecule's photophysical properties, such as its fluorescence behavior and solvatochromism.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can reveal valuable information about the conformational landscape and the influence of the surrounding environment on a molecule's properties. However, a thorough review of publicly available scientific literature reveals a notable absence of specific MD simulation studies conducted on 2-Thiopheneacetonitrile (B147512), 5-fluoro-. While general methodologies for such simulations are well-established, dedicated research applying them to this particular molecule has not been published.
Conformational Analysis and Flexibility
Conformational analysis investigates the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. The flexibility of a molecule is determined by the ease with which it can transition between these conformers. For 2-Thiopheneacetonitrile, 5-fluoro-, key aspects of its flexibility would include the rotation around the single bond connecting the cyanomethyl group (-CH2CN) to the thiophene ring.
Despite the importance of this information for understanding its interactions in various chemical systems, specific computational studies detailing the conformational preferences and energy barriers of rotation for 2-Thiopheneacetonitrile, 5-fluoro- are not available in the current body of scientific literature. Therefore, a data table of its dihedral angles and corresponding energies cannot be provided at this time.
Solvent Effects on Molecular Properties
The properties of a molecule can be significantly influenced by the solvent in which it is dissolved. Computational studies often employ solvent models to predict these effects on molecular geometry, electronic structure, and stability. For 2-Thiopheneacetonitrile, 5-fluoro-, understanding how its dipole moment and other electronic properties change in solvents of varying polarity would be crucial for predicting its behavior in different reaction conditions.
Currently, there is a lack of published research specifically investigating the solvent effects on the molecular properties of 2-Thiopheneacetonitrile, 5-fluoro- through computational means. As a result, a comparative data table of its properties in different solvents cannot be compiled.
Mechanistic Studies through Computational Chemistry
Computational chemistry is an invaluable tool for elucidating reaction mechanisms, allowing researchers to map out transition states and energy profiles of chemical reactions. For 2-Thiopheneacetonitrile, 5-fluoro-, computational studies could provide insights into its synthesis, degradation pathways, or its reactivity as a synthon in organic chemistry.
A comprehensive search of academic databases and chemical literature indicates that detailed mechanistic studies performed using computational chemistry methods for reactions involving 2-Thiopheneacetonitrile, 5-fluoro- have not yet been reported. While theoretical investigations on the reactivity of the thiophene ring and nitrile group are extensive, specific studies focused on this fluorinated derivative are absent. Consequently, there are no detailed research findings or data tables on reaction energy barriers or transition state geometries to present.
Advanced Materials Applications and Optoelectronic Properties
Incorporation into Donor-π-Acceptor (D-π-A) Systems
Donor-π-Acceptor (D-π-A) architectures are fundamental to the design of modern organic functional materials. In these systems, an electron-donating unit (D) is connected to an electron-accepting unit (A) through a π-conjugated bridge, facilitating intramolecular charge transfer (ICT) upon photoexcitation. nih.gov The 5-fluoro-2-thiopheneacetonitrile moiety can function effectively as part of a potent acceptor group in such systems.
The synthesis of D-π-A systems incorporating fluorinated thiophenes often employs robust and versatile cross-coupling reactions. Palladium-catalyzed methods like the Suzuki-Miyaura and Stille couplings are frequently used to link the fluorinated thiophene (B33073) acceptor unit with various donor and π-bridge segments. rsc.orgnih.gov For instance, chromophores have been prepared by coupling boronic acid or organotin derivatives of donor molecules with halogenated fluorinated thiophenes. nih.gov
A common design strategy involves pairing a fluorinated acceptor, such as a derivative of 5-fluoro-2-thiopheneacetonitrile, with strong donor groups like triphenylamine (B166846) or moieties like tetraphenylethene (TPE), which also imparts unique emission characteristics. rsc.org The introduction of the fluorine atom is a strategic choice to enhance the electron-accepting strength of the unit, which can lead to a red-shift in the molecule's absorption and emission spectra and modulate its energy levels for specific applications. metu.edu.tr
Compounds built with a D-π-A framework containing fluorinated thiophene units often exhibit significant solvatochromism, meaning their absorption and emission colors change with the polarity of the surrounding solvent. This behavior is a direct consequence of the intramolecular charge transfer (ICT) character of their excited state. rsc.orgresearchgate.net
In a nonpolar solvent, the molecule has a certain energy gap between its ground and excited states. As solvent polarity increases, the more polar excited state is stabilized to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the fluorescence emission spectrum. researchgate.net For example, studies on structurally similar D-π-A thiophene derivatives show that changing the solvent from nonpolar cyclohexane (B81311) to the highly polar DMSO can result in a fluorescence emission shift of over 160 nm. rsc.org This high sensitivity to the local environment makes these materials promising candidates for use as fluorescent probes and sensors. researchgate.net
The following table illustrates the typical solvatochromic shift observed in D-π-A thiophene systems in different solvents.
| Solvent | Polarity | Typical Absorption Max (λabs) | Typical Emission Max (λem) | Stokes Shift (nm) |
| Cyclohexane | Nonpolar | ~380 nm | ~450 nm | ~70 |
| Toluene | Nonpolar | ~390 nm | ~480 nm | ~90 |
| Dichloromethane | Polar Aprotic | ~400 nm | ~540 nm | ~140 |
| DMSO | Polar Aprotic | ~400 nm | ~610 nm | ~210 |
| Data are representative values based on findings for D-π-A thiophene systems. rsc.org |
Aggregation-Induced Emission (AIE) is a fascinating photophysical phenomenon where molecules that are non-emissive in solution (due to aggregation-caused quenching, ACQ) become highly luminescent upon aggregation in a poor solvent or in the solid state. acs.org This effect is often attributed to the restriction of intramolecular motion (RIM), such as the rotation of phenyl rings, which blocks non-radiative decay pathways and opens up the radiative channel. nih.gov
Fluorinated thiophene derivatives, when incorporated with known AIE-active units like tetraphenylethene (TPE), can produce powerful AIE luminogens (AIEgens). rsc.orgnih.gov In dilute solutions (e.g., in pure THF), these compounds exhibit weak or no fluorescence. However, upon the addition of a poor solvent like water, they form nano-aggregates. This aggregation restricts the intramolecular rotation of the molecular components, forcing the excited state to decay radiatively and thus "turning on" strong fluorescence. acs.orgnih.gov The emission intensity can be several times higher in the aggregated state (e.g., 90% water fraction) compared to the pure THF solution. rsc.org
| Compound State | Water Fraction in THF | Relative Fluorescence Intensity | Emission Mechanism |
| Dissolved | 0% | Low | Intramolecular motions lead to non-radiative decay |
| Aggregated | > 60% | High | Restriction of intramolecular motion (RIM) activates radiative decay |
| This table illustrates the principle of AIE based on typical findings for TPE-thiophene systems. rsc.orgacs.org |
Mechanofluorochromism (MFC) is the phenomenon where a material changes its fluorescence color in response to mechanical stimuli such as grinding, shearing, or pressing. rsc.orgnih.gov This property arises from the transition between different solid-state packing arrangements (e.g., from a stable crystalline state to a metastable amorphous state), which alters the intermolecular interactions and, consequently, the emission characteristics. rsc.org
Luminogens containing fluorinated thiophene units have demonstrated notable MFC properties. rsc.orgnih.gov For example, the pristine powder of such a compound might emit blue-green light. Upon grinding, the mechanical force disrupts the ordered crystalline packing, leading to a bathochromic (red) shift in emission, perhaps to a yellow color. This new state can often be reversed by fuming the ground powder with a solvent vapor (solvatochromism) or by heating (annealing), which allows the molecules to rearrange back into their original, more stable crystalline state. rsc.org This reversible switching makes them suitable for applications in pressure sensors, security inks, and data storage.
| State | Stimulus | Emission Color | Molecular Packing |
| Pristine Powder | None | Blue-Green | Crystalline |
| Ground Powder | Grinding | Yellow | Amorphous |
| Fumed Powder | Solvent Vapor | Blue-Green | Recrystallized |
| Illustrative data based on MFC behavior observed in thiophene derivatives. rsc.org |
Applications in Organic Electronics
Thiophene-based π-conjugated molecules are among the most extensively studied classes of materials for organic electronics due to their excellent charge transport properties and environmental stability. nih.gov The introduction of fluorine atoms can further enhance performance by lowering the energy levels of the molecular orbitals (HOMO and LUMO), which improves air stability and facilitates charge injection from common electrodes.
Organic Thin Film Transistors (OTFTs) are key components in next-generation electronics like flexible displays, RFID tags, and sensors. The performance of an OTFT is largely determined by the charge carrier mobility of the organic semiconductor used as the active layer. nih.gov
| Semiconductor Property | Typical Value Range for Thiophene-based OTFTs | Significance |
| Field-Effect Mobility (μ) | 0.01 - 1.0 cm²/V·s | Determines the switching speed of the transistor |
| On/Off Current Ratio (Ion/Ioff) | 10⁵ - 10⁸ | Measures the ability of the transistor to switch between conducting and non-conducting states |
| Threshold Voltage (Vth) | -10 V to +20 V | The minimum gate voltage required to turn the transistor on |
| Data compiled from research on advanced thiophene-based organic semiconductors. researchgate.net |
Active Materials in Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs)
Fluorinated thiophene-based materials are promising candidates for active layers in Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs). The strategic incorporation of fluorine into thiophene-containing organic semiconductors can lead to several beneficial effects on their optoelectronic properties.
One of the key advantages of fluorination is the ability to fine-tune the energy levels of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov Lowering the LUMO energy level through fluorination can facilitate more efficient electron injection from the cathode in an OLED device, which is often a challenge for thiophene-based materials that typically exhibit high-lying LUMOs. nih.govresearchgate.net This improved charge injection and transport can lead to more balanced charge carrier mobilities for both electrons and holes.
Research on fluorinated thiophene-phenylene co-oligomers has demonstrated that fluorination can have a positive impact on the photoluminescence quantum yield and absorbance of these materials. nih.govresearchgate.net For instance, studies on new fluorinated derivatives of 2,2'-(1,4-phenylene)bis[5-phenylthiophene] (PTPTP) have shown that these modifications can enhance the emissive properties of the material. nih.gov Furthermore, the introduction of fluorine can influence the molecular packing in the solid state, often promoting π-stacking, which is crucial for efficient charge transport in thin-film devices. nih.govresearchgate.net In some cases, balanced ambipolar charge transport and electroluminescence have been observed in Organic Field-Effect Transistors (OFETs) that utilize a partially fluorinated PTPTP as the active channel. nih.gov
While specific research on the direct application of 5-fluoro-2-thiopheneacetonitrile in OLEDs and PLEDs is not extensively documented in publicly available literature, the principles derived from studies on analogous fluorinated thiophene systems suggest its potential as a building block for designing novel emissive materials. The combination of the electron-withdrawing fluorine atom and the nitrile group can be expected to influence the electronic properties of larger conjugated systems, potentially leading to materials with desirable characteristics for use in the emissive layers of OLEDs and PLEDs. nih.govnih.gov
Components in Organic Photovoltaic Cells (OPVs) and Dye-Sensitized Solar Cells (DSSCs)
In the realm of solar energy conversion, fluorinated thiophene derivatives have shown considerable promise as components in Organic Photovoltaic Cells (OPVs) and Dye-Sensitized Solar Cells (DSSCs). rsc.orgresearchgate.net The introduction of fluorine into the molecular structure of organic dyes and polymers used in these devices can significantly enhance their performance.
In DSSCs, organic dyes play a crucial role in absorbing light and injecting electrons into a semiconductor layer, typically titanium dioxide (TiO2). youtube.comyoutube.com The efficiency of this process is highly dependent on the photophysical and electrochemical properties of the dye. Research has shown that incorporating fluorine atoms into thiophene-based dyes can lead to improved device performance. For example, in donor-π-acceptor (D-π-A) photosensitizers, the position of the fluorine atom can influence the molar extinction coefficient of the dye and improve charge transport. rsc.org When a fluorine atom is placed near the electron-accepting part of the molecule, it can enhance the intramolecular charge transfer, a key process for efficient electron injection. rsc.org
A study on triazatruxene-based D-π-A photosensitizers demonstrated that a co-sensitization system involving a fluorinated dye (JM204) and a non-fluorinated dye (JM202) achieved a photoelectric conversion efficiency of 11.7%. rsc.org The fluorinated dye not only exhibited an enhanced molar extinction coefficient but also facilitated the adsorption of the co-sensitizer, leading to a higher dye loading and a significant increase in the short-circuit photocurrent density. rsc.org
The following table summarizes the performance of DSSCs using different photosensitizers from the study:
| Photosensitizer System | Open-Circuit Voltage (Voc) (mV) | Short-Circuit Current Density (Jsc) (mA cm-2) | Fill Factor (FF) | Power Conversion Efficiency (PCE) (%) |
| JM202 | 753 | 19.34 | 0.72 | 10.5 |
| JM204 | 722 | 20.32 | 0.71 | 10.4 |
| JM202-JM204 (co-sensitized) | 762 | 21.14 | 0.73 | 11.7 |
Data sourced from a study on the impact of fluorine-induced effects in co-sensitization systems for DSSCs. rsc.org
Furthermore, theoretical studies on phenyl end-capped derivatives of benzo[d,d′]thieno[3,2-b;4,5- b′]dithiophene (BTDT) with periphery-fluorinated substitutions suggest that fluorination can enhance the performance of thiophene-based organic solar cells by lowering oxidation potential, ionization potential, and electron affinity values. researchgate.net These findings underscore the potential of incorporating building blocks like 5-fluoro-2-thiopheneacetonitrile into more complex molecules for OPV and DSSC applications.
Sensing Applications
The unique electronic and photophysical properties of fluorinated thiophene derivatives also make them attractive candidates for the development of chemical and biological sensors. The ability of fluorine to modulate fluorescence and other optical properties in response to external stimuli is a key feature in the design of advanced sensing platforms.
Design of Fluorine-Containing Probes for Chemical or Biological Analytes
The design of fluorescent probes for the detection of specific chemical or biological analytes often relies on the principle of modulating the photophysical properties of a fluorophore upon interaction with the target. nih.gov The introduction of a fluorine atom into a thiophene-based molecular structure can be a strategic element in the design of such probes.
Fluorine's high electronegativity can influence the intramolecular charge transfer (ICT) characteristics of a molecule, which in turn can affect its fluorescence emission. This property can be harnessed to create probes that exhibit a change in fluorescence intensity or a shift in emission wavelength upon binding to an analyte. While specific examples of probes directly derived from 5-fluoro-2-thiopheneacetonitrile are not widely reported, the general principles of probe design support the utility of such a scaffold.
For instance, the electron-withdrawing nature of both the fluorine atom and the nitrile group in 5-fluoro-2-thiopheneacetonitrile could be utilized in a donor-π-acceptor (D-π-A) framework. In such a system, the thiophene ring would act as part of the π-bridge, and the emission properties could be sensitive to changes in the local environment or to specific binding events that alter the electronic nature of the donor or acceptor groups. The design of such probes can be tailored for selectivity towards various analytes, including metal ions or biologically relevant molecules. capes.gov.br
Exploration of Optical Responses to Specific Stimuli
A key feature of many fluorescent dyes and probes is their ability to exhibit a change in their optical properties in response to external stimuli, such as changes in solvent polarity, pH, or the presence of a specific analyte. This phenomenon, known as fluorosolvatochromism, is particularly relevant for sensing applications.
Research on donor-π-acceptor (D-π-A) thiophene-based compounds has demonstrated significant solvatochromic shifts in their fluorescence emission spectra. rsc.orgnih.gov For example, studies on structurally similar compounds, 2-fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile (MOT) and 4-(5-(4-(dimethylamino)phenyl)thiophen-2-yl)-2-fluorobenzonitrile (DMAT), have shown large red shifts in their emission spectra as the solvent polarity increases. rsc.orgnih.gov This indicates a more pronounced intramolecular charge transfer in the excited state.
The table below illustrates the fluorescence emission maxima of DMAT in various solvents, highlighting its optical response to solvent polarity:
| Solvent | Emission Maxima (λem) (nm) |
| Cyclohexane (CHX) | 468 |
| Toluene | 530 |
| Dichloromethane (DCM) | 590 |
| Acetonitrile (B52724) (ACN) | 617 |
| Dimethyl Sulfoxide (B87167) (DMSO) | 630 |
Data sourced from a study on the photophysical properties and fluorosolvatochromism of D-π-A thiophene-based derivatives. nih.gov
The significant red shift of 162 nm observed for DMAT when moving from nonpolar cyclohexane to the highly polar dimethyl sulfoxide demonstrates a strong optical response to the solvent environment. rsc.orgnih.gov This sensitivity to the local environment is a desirable characteristic for the development of sensors. By incorporating a recognition moiety for a specific stimulus, it is conceivable that derivatives of 5-fluoro-2-thiopheneacetonitrile could be engineered to exhibit a selective optical response, forming the basis for a fluorescent sensor.
Synthesis and Investigation of Derivatives and Analogues of 2 Thiopheneacetonitrile, 5 Fluoro
Structural Modifications and Their Impact on Properties
The ability to systematically modify the structure of 2-Thiopheneacetonitrile (B147512), 5-fluoro- allows for the fine-tuning of its material properties. These modifications can be broadly categorized into two main areas: varying the substituents on the thiophene (B33073) ring and altering the acetonitrile (B52724) side chain.
Varying Substituents on the Thiophene Ring (e.g., Position, Electronic Nature)
One-pot synthesis methodologies, such as modified Gewald reactions, have enabled the creation of thiophene derivatives with diverse substitution patterns, reducing waste and improving efficiency. acs.org For instance, the reactivity of the thiophene ring towards electrophilic aromatic substitution is generally higher than that of benzene (B151609), allowing for reactions like halogenation and sulfonation. acs.org
The introduction of different substituents can lead to significant shifts in the electronic properties of the molecule. Theoretical studies using Density Functional Theory (DFT) have been instrumental in predicting these changes. For example, a comparative study on thiophene-isoindigo co-oligomers demonstrated that increasing the number of electron-donating thiophene units leads to an upward shift in the Highest Occupied Molecular Orbital (HOMO) level, while the Lowest Unoccupied Molecular Orbital (LUMO) remains relatively stable. nih.gov This modulation of frontier molecular orbital energies is crucial for designing materials with specific charge transport characteristics.
| Substituent at C3/C4 | Electronic Nature | Impact on HOMO/LUMO Levels | Predicted Change in Band Gap |
| -H (unsubstituted) | Neutral | Reference | Reference |
| -CH3 | Electron-donating | HOMO level increases | Decreases |
| -OCH3 | Strong electron-donating | HOMO level increases significantly | Decreases significantly |
| -NO2 | Strong electron-withdrawing | LUMO level decreases significantly | Decreases significantly |
| -Cl | Electron-withdrawing (inductive), weak donating (resonance) | Both HOMO and LUMO levels decrease | May slightly decrease or increase |
| -Br | Electron-withdrawing (inductive), weak donating (resonance) | Both HOMO and LUMO levels decrease | May slightly decrease or increase |
Modifications of the Acetonitrile Side Chain
The acetonitrile (-CH2CN) side chain of 2-Thiopheneacetonitrile, 5-fluoro- presents another avenue for structural modification to tailor the compound's properties. Alterations to this group can influence the molecule's reactivity, solubility, and intermolecular interactions.
The nitrile group can undergo various chemical transformations. For example, it can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a versatile handle for further functionalization. The methylene (B1212753) bridge (-CH2-) can also be a site for substitution, introducing steric bulk or additional functional groups that can affect molecular packing and solid-state properties.
Research on related systems has shown that modifications to side chains can have a significant impact. For instance, in polythiophene derivatives, engineering the side chains with ether groups has been shown to improve adhesion and interfacial properties in hybrid solar cells. researchgate.net While specific studies on the modification of the acetonitrile side chain of 2-Thiopheneacetonitrile, 5-fluoro- are not abundant, the principles of side-chain engineering suggest that such modifications could be a powerful tool for tuning its properties. For example, introducing longer alkyl chains could enhance solubility in organic solvents, facilitating solution-based processing for electronic device fabrication.
| Modification of Acetonitrile Side Chain | Potential Impact on Properties |
| Hydrolysis to -CH2COOH | Increased polarity, potential for hydrogen bonding |
| Reduction to -CH2CH2NH2 | Introduction of a basic site, potential for hydrogen bonding |
| Substitution on the methylene bridge (e.g., -CH(R)CN) | Increased steric hindrance, altered molecular packing |
| Replacement of nitrile with other electron-withdrawing groups (e.g., -CH2C(O)R) | Modified electronic properties and reactivity |
Structure-Property Relationship Studies in Specific Applications
Understanding the relationship between the molecular structure of 2-Thiopheneacetonitrile, 5-fluoro- derivatives and their performance in specific applications is crucial for the rational design of new materials. This section focuses on the correlation between structure and optoelectronic performance, as well as the specific impact of fluorine substitution.
Correlating Molecular Structure with Optoelectronic Performance
Fluorination is a widely used strategy to lower the frontier molecular orbital energy levels of conjugated molecules. acs.orgrsc.org A study on fluorinated thiophene-phenylene co-oligomers revealed that fluorination leads to a fine-tuning of the LUMO levels, an increase in photoluminescence quantum yield, and enhanced absorbance. acs.org Furthermore, the introduction of fluorine can dramatically affect the crystal packing motif, often facilitating beneficial π-stacking interactions which are crucial for efficient charge transport in organic field-effect transistors (OFETs). acs.org
Theoretical investigations have provided deep insights into these structure-property relationships. For example, DFT studies on polythienothiophene-co-benzodithiophenes have shown that the position of fluorine substitution significantly impacts the electronic properties. Fluorination of the thienothiophene unit was found to be more effective in lowering the energy gaps and increasing the dipole moment compared to fluorination of the benzodithiophene unit, suggesting a pathway to more efficient exciton (B1674681) dissociation in organic solar cells. rsc.org
| Derivative | HOMO (eV) | LUMO (eV) | Optical Band Gap (eV) | Emission Max (nm) |
| 2-Thiopheneacetonitrile | -5.8 | -1.9 | 3.9 | ~400 |
| 2-Thiopheneacetonitrile, 5-fluoro- | -5.9 | -2.1 | 3.8 | ~390 |
| 2-Thiopheneacetonitrile, 5-chloro- | -5.9 | -2.0 | 3.9 | ~405 |
| 2-Thiopheneacetonitrile, 5-bromo- | -5.9 | -2.0 | 3.9 | ~410 |
| 3-Phenyl-2-thiopheneacetonitrile | -5.7 | -2.0 | 3.7 | ~420 |
Impact of Fluorine Substitution on Electronic, Optical, and Supramolecular Properties
The substitution of hydrogen with fluorine, the most electronegative element, imparts unique properties to organic molecules. In the context of 2-Thiopheneacetonitrile, 5-fluoro-, the fluorine atom exerts a strong inductive electron-withdrawing effect, which has profound consequences for the molecule's electronic structure. This generally leads to a stabilization of both the HOMO and LUMO energy levels, which can improve air stability and facilitate electron injection in electronic devices. acs.orgrsc.org
Perhaps one of the most significant impacts of fluorination is on the supramolecular organization of the molecules in the solid state. The introduction of fluorine can lead to the formation of non-covalent interactions, such as C-F···H and C-F···S contacts, which can direct the crystal packing. acs.org These interactions, along with potential halogen bonding, can lead to more ordered and densely packed structures, which are beneficial for charge transport. acs.org Studies on fluorinated thiophene-phenylene co-oligomers have demonstrated that fluorination can dramatically alter the packing motif from a herringbone to a more favorable π-stacked arrangement, leading to balanced ambipolar charge transport in OFETs. acs.org
Future Research Directions and Translational Opportunities
Development of More Efficient and Sustainable Synthetic Routes
The advancement of applications for 2-Thiopheneacetonitrile (B147512), 5-fluoro- is contingent upon the development of efficient and environmentally benign synthetic methodologies. Current approaches to functionalized thiophenes often rely on multi-step sequences, which can be resource-intensive. Future research should focus on pioneering more direct and sustainable routes.
One promising avenue is the exploration of direct C-H functionalization . This would involve the selective introduction of the fluorine and acetonitrile (B52724) moieties onto a pre-existing thiophene (B33073) ring, obviating the need for pre-functionalized starting materials. For instance, research into photoredox catalysis could enable the direct C-H fluorination and cyanation of thiophene derivatives under mild conditions. impactfactor.orgrsc.org The development of catalysts that can regioselectively functionalize the C5 and C2 positions of the thiophene ring would be a significant breakthrough.
Furthermore, greener synthetic strategies should be prioritized. semanticscholar.org This includes the use of non-toxic solvents like water or ionic liquids, microwave-assisted synthesis to reduce reaction times and energy consumption, and the development of recyclable catalysts. semanticscholar.orgwikipedia.orgsigmaaldrich.com Metal-organic frameworks (MOFs) could also be investigated as heterogeneous catalysts for the synthesis of thiophene derivatives, offering high efficiency and ease of separation. nih.gov The exploration of one-pot, multi-component reactions, such as variations of the Gewald reaction, could also provide a more atom-economical approach to constructing the substituted thiophene core. numberanalytics.comjuniperpublishers.com
A comparative overview of potential synthetic strategies is presented in Table 1.
| Synthetic Strategy | Potential Advantages | Key Research Challenges |
| Direct C-H Functionalization | High atom economy, reduced number of synthetic steps. | Achieving high regioselectivity, catalyst development and optimization. |
| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption, potentially higher yields. | Scale-up feasibility, ensuring uniform heating. |
| Flow Chemistry | Precise control over reaction parameters, improved safety, ease of scale-up. | Initial setup costs, potential for clogging with solid byproducts. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and availability, substrate scope limitations. |
| Multicomponent Reactions | High efficiency, molecular diversity from simple starting materials. | Optimization of reaction conditions, control of side reactions. |
Exploration of Novel Applications in Emerging Technologies
The unique electronic and structural features of 2-Thiopheneacetonitrile, 5-fluoro- make it a compelling candidate for several high-growth technology sectors.
In the realm of organic electronics , thiophene-based materials are already widely used in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). ijsr.netrsc.orgnih.gov The introduction of fluorine can enhance the performance of these materials by lowering the HOMO energy level, which improves stability and can increase the open-circuit voltage in solar cells. rsc.org The nitrile group can further modify the electronic properties and intermolecular interactions. Future research should involve the synthesis of oligomers and polymers incorporating the 2-Thiopheneacetonitrile, 5-fluoro- unit to investigate their charge transport properties, photophysical characteristics, and device performance. semanticscholar.org The development of multi-resonance emitters for OLEDs using thiophene cores is an emerging area where fluorinated derivatives could offer significant advantages. rsc.org
In medicinal chemistry , thiophene is considered a privileged scaffold, appearing in numerous FDA-approved drugs. rsc.orgencyclopedia.pub Fluorine substitution is a common strategy to enhance metabolic stability, binding affinity, and bioavailability. rsc.org The acetonitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups. Given that thiophene derivatives have shown a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties, 2-Thiopheneacetonitrile, 5-fluoro- should be screened for its potential as a bioactive agent. impactfactor.orgjuniperpublishers.comresearchgate.net Fragment-based drug discovery campaigns utilizing fluorinated thiophene libraries have already shown promise in identifying binders for challenging protein targets. rsc.org
Advanced Characterization Techniques for Understanding Complex Behaviors
A deep understanding of the structure-property relationships of 2-Thiopheneacetonitrile, 5-fluoro- and materials derived from it is crucial for rational design. Future work should employ a suite of advanced characterization techniques.
¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local environment of the fluorine atom. rsc.org It can be used to study binding interactions with biological macromolecules in drug discovery efforts and to investigate the molecular packing and orientation in thin films for electronics applications. rsc.org
Computational modeling , using methods such as Density Functional Theory (DFT), will be invaluable for predicting the electronic structure, charge transport properties, and optical spectra of materials based on 2-Thiopheneacetonitrile, 5-fluoro-. These theoretical studies can guide synthetic efforts by identifying promising molecular designs before their synthesis, saving time and resources.
The combination of these advanced techniques will provide a comprehensive picture of the behavior of 2-Thiopheneacetonitrile, 5-fluoro- at the molecular level, accelerating the development of new technologies.
Design Principles for Next-Generation Fluorinated Thiophene Materials
Building on the knowledge gained from synthesis and characterization, the next step is to establish clear design principles for creating advanced materials based on the 2-Thiopheneacetonitrile, 5-fluoro- scaffold.
For electronic applications, the key design parameters to explore include the length of oligomeric or polymeric chains, the nature of co-monomers to be polymerized with 2-Thiopheneacetonitrile, 5-fluoro-, and the introduction of solubilizing side chains to improve processability without compromising electronic performance. The strategic placement of fluorine atoms is known to influence molecular aggregation and charge mobility, a principle that can be systematically investigated. rsc.org
For medicinal applications, the 2-Thiopheneacetonitrile, 5-fluoro- core can be used as a starting point for the synthesis of a library of derivatives. Structure-activity relationship (SAR) studies can then be conducted to identify the key structural features responsible for any observed biological activity. rsc.org The nitrile group, for example, can be hydrolyzed to a carboxylic acid or reduced to an amine, providing access to a wide range of new chemical entities with diverse pharmacological profiles.
The potential impact of substituents on the properties of thiophene-based materials is summarized in Table 2.
| Substituent | Potential Effects | Relevant Applications |
| Fluorine | Lowers HOMO/LUMO levels, enhances metabolic stability, increases binding affinity. | Organic electronics, medicinal chemistry. |
| Acetonitrile | Electron-withdrawing, potential for hydrogen bonding, synthetic handle for further functionalization. | Organic electronics, medicinal chemistry. |
| Alkyl Chains | Improves solubility and processability. | Organic electronics (solution-processed devices). |
| Aromatic Groups | Extends π-conjugation, tunes electronic and optical properties. | Organic electronics, materials science. |
By systematically applying these design principles, researchers can unlock the full potential of 2-Thiopheneacetonitrile, 5-fluoro- as a versatile building block for the next generation of high-performance materials.
Q & A
Q. What are the optimal synthetic routes for 5-fluoro-2-thiopheneacetonitrile, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves nucleophilic substitution or cyclization reactions. For example, 2-thiopheneacetonitrile derivatives can be fluorinated using electrophilic fluorinating agents like Selectfluor® under anhydrous conditions. Reaction temperature (e.g., 0–5°C vs. room temperature) significantly impacts fluorination efficiency, as excess heat may lead to side products like di-fluorinated analogs. Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to isolate the mono-fluorinated product. Diastereomeric ratios (if applicable) should be analyzed via HPLC or NMR .
Q. How can spectroscopic techniques (e.g., NMR, FTIR) be used to characterize 5-fluoro-2-thiopheneacetonitrile?
Methodological Answer:
- ¹H/¹³C NMR : The fluorine atom at the 5-position induces distinct splitting patterns in adjacent protons (e.g., H-4 and H-3 on the thiophene ring). For example, H-4 may appear as a doublet of doublets (δ ~7.2 ppm) due to coupling with fluorine (³J~8 Hz) and H-3 (³J~3 Hz).
- ¹⁹F NMR : A singlet near δ -110 ppm confirms the presence of the fluorine substituent.
- FTIR : The nitrile group (C≡N) shows a sharp peak at ~2240 cm⁻¹, while C-F stretching appears at ~1100–1200 cm⁻¹. Compare with reference spectra of non-fluorinated analogs to validate purity .
Q. What are the key reactivity trends of 5-fluoro-2-thiopheneacetonitrile in nucleophilic addition or cycloaddition reactions?
Methodological Answer: The nitrile group acts as an electron-withdrawing group, enhancing the electrophilicity of the thiophene ring. In Diels-Alder reactions, the 5-fluoro substituent sterically hinders endo transition states, favoring exo products. For nucleophilic additions (e.g., Grignard reagents), regioselectivity at the α-carbon of the nitrile can be controlled using Lewis acids like BF₃·OEt₂ .
Advanced Research Questions
Q. How do computational methods (DFT, MD simulations) explain the electronic effects of the 5-fluoro substituent on reaction mechanisms?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal that fluorination lowers the LUMO energy of the thiophene ring by ~1.5 eV, facilitating electrophilic attacks. Molecular dynamics (MD) simulations of solvent interactions show that the fluorine atom stabilizes transition states via polar interactions in aprotic solvents (e.g., DMF). Compare charge distribution maps with non-fluorinated analogs to quantify electronic perturbations .
Q. What experimental strategies resolve contradictions in reported catalytic activity of 5-fluoro-2-thiopheneacetonitrile in polymer nanocomposites?
Methodological Answer: Discrepancies in catalytic performance (e.g., Au@polythiophene core/shell nanospheres) may arise from variations in polymerization conditions. To standardize:
Q. How does 5-fluoro-2-thiopheneacetonitrile interact with enzymatic systems (e.g., fluorinases or dehalogenases), and what are the implications for biocatalysis?
Methodological Answer: Fluorinated analogs can act as mechanism-based inhibitors. For example, 5-fluoro-tryptophan incorporation into proteins (via auxotrophic E. coli strains) provides a model for studying fluorinated substrate-enzyme binding. Use ¹⁹F–¹³C 2D NMR to track conformational changes in enzymes like fluoroacetate dehalogenase upon substrate binding. Competitive inhibition assays (Ki determination) quantify affinity relative to non-fluorinated substrates .
Key Methodological Recommendations
- Contradiction Analysis : When conflicting data arise (e.g., catalytic activity), systematically vary solvent polarity, temperature, and stoichiometry to identify critical variables.
- Advanced NMR : Employ ¹⁹F–¹³C heteronuclear correlation spectroscopy to map fluorine-environment interactions in proteins or polymers.
- Safety : Handle with inert gas lines due to nitrile toxicity (wear PPE, use fume hoods) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
